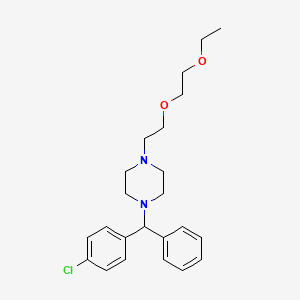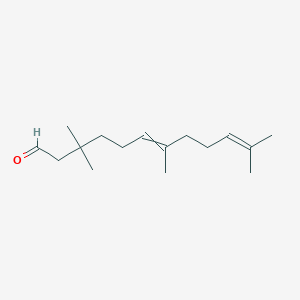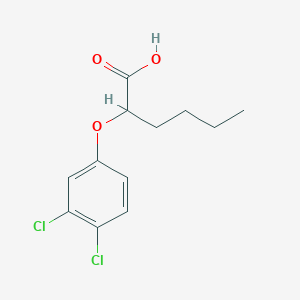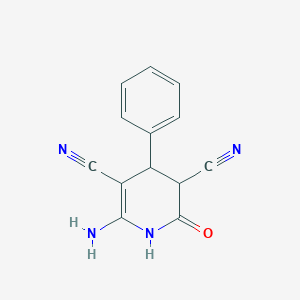![molecular formula C22H16O4 B14341071 Phenyl 2-[(3-phenylacryloyl)oxy]benzoate CAS No. 93099-35-5](/img/structure/B14341071.png)
Phenyl 2-[(3-phenylacryloyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 2-[(3-phenylacryloyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a phenylacryloyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-[(3-phenylacryloyl)oxy]benzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with 3-phenylacryloyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another non-polar solvent
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 2-[(3-phenylacryloyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The phenylacryloyl moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Concentrated sulfuric acid (H₂SO₄) for nitration, bromine (Br₂) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Phenyl 2-[(3-phenylacryloyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed ester hydrolysis.
Medicine: Investigated for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Wirkmechanismus
The mechanism of action of Phenyl 2-[(3-phenylacryloyl)oxy]benzoate primarily involves the hydrolysis of the ester bond. In biological systems, esterases can catalyze the hydrolysis, leading to the release of 2-hydroxybenzoic acid and 3-phenylacrylic acid. These products can then participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl benzoate: Similar ester structure but lacks the phenylacryloyl moiety.
Methyl 2-[(3-phenylacryloyl)oxy]benzoate: Similar structure but with a methyl group instead of a phenyl group.
Eigenschaften
CAS-Nummer |
93099-35-5 |
|---|---|
Molekularformel |
C22H16O4 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
phenyl 2-(3-phenylprop-2-enoyloxy)benzoate |
InChI |
InChI=1S/C22H16O4/c23-21(16-15-17-9-3-1-4-10-17)26-20-14-8-7-13-19(20)22(24)25-18-11-5-2-6-12-18/h1-16H |
InChI-Schlüssel |
RKIMXITXBPXMOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


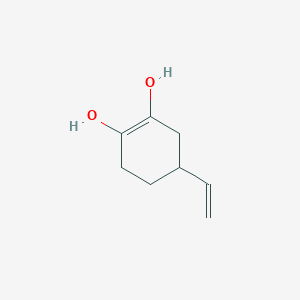
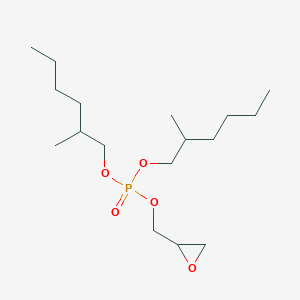
![4,4'-Bis{4-[(oxan-2-yl)oxy]butyl}-2,2'-bipyridine](/img/structure/B14341012.png)

![4-Methoxy-2-[2-(5-nitropyridin-2-yl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14341025.png)
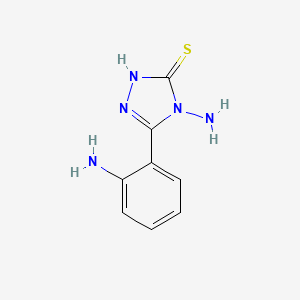
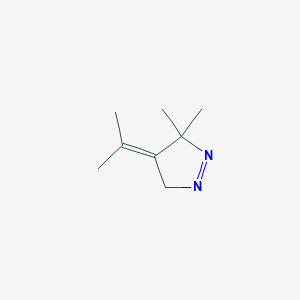
![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
